Ethylene-2,2'-bis(dithio)bis(ethanol)

Description

Historical Context and Discovery

Ethylene-2,2'-bis(dithio)bis(ethanol) was first reported in the 1980s during investigations into sulfur-containing immunomodulators. The compound’s CAS registry number (83791-86-0) and initial structural characterization were established through collaborative efforts between academic and industrial research groups aiming to develop novel bioactive molecules. Early studies focused on its synthetic pathway, which involves the reaction of ethylene glycol derivatives with thiol-containing precursors to form the disulfide bridge. By the mid-1980s, its immunostimulatory effects on murine spleen cells were documented, marking its entry into pharmacological research.

Significance in Sulfur-Containing Organic Chemistry

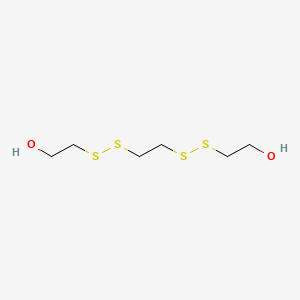

The compound’s structure (C₆H₁₄O₂S₄) incorporates two disulfide (–S–S–) and two hydroxyl (–OH) groups, enabling diverse reactivity. Disulfide bonds are critical in biochemical processes, such as protein folding and redox signaling, making this compound a valuable model for studying sulfur-mediated interactions. Compared to simpler sulfur-containing molecules like 2-hydroxyethyl disulfide (HEDS), ethylene-2,2'-bis(dithio)bis(ethanol) exhibits enhanced stability and multifunctionality due to its extended ethylene backbone.

Table 1: Comparison of Sulfur-Containing Compounds

| Compound | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|

| Ethylene-2,2'-bis(dithio)bis(ethanol) | C₆H₁₄O₂S₄ | Disulfide, hydroxyl | Immunomodulation, redox studies |

| 2-Hydroxyethyl disulfide | C₄H₁₀O₂S₂ | Disulfide, hydroxyl | Organic synthesis, crosslinking |

| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | Thiol, hydroxyl | Protein reduction, biochemistry |

The compound’s ability to participate in thiol-disulfide exchange reactions underscores its utility in designing redox-responsive materials and prodrugs. Its structural analogs, such as ADA 202-718, have been explored for their capacity to potentiate interferon-γ production in mixed lymphocyte reactions.

Overview of Research Developments

Research on ethylene-2,2'-bis(dithio)bis(ethanol) has evolved from initial synthetic studies to mechanistic investigations of its biological activity. Key findings include:

- Immunomodulatory Effects : The compound enhances murine spleen cell proliferation and antibody production in vitro, likely through the induction of interleukin-1- and interleukin-2-like activities. In human lymphocytes, it increases natural killer (NK) cell activity, suggesting potential applications in oncology.

- Synthetic Advancements : Recent improvements in its synthesis involve optimizing disulfide bond formation using eco-friendly catalysts, reducing byproduct generation.

- Therapeutic Potential : Preliminary studies highlight its role in augmenting graft-versus-host responses, though clinical applications remain exploratory.

Ongoing research aims to elucidate its molecular targets and evaluate its efficacy in combination therapies for autoimmune diseases.

Properties

CAS No. |

83791-86-0 |

|---|---|

Molecular Formula |

C6H14O2S4 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

2-[2-(2-hydroxyethyldisulfanyl)ethyldisulfanyl]ethanol |

InChI |

InChI=1S/C6H14O2S4/c7-1-3-9-11-5-6-12-10-4-2-8/h7-8H,1-6H2 |

InChI Key |

PPHXSUHITJENQJ-UHFFFAOYSA-N |

SMILES |

C(CSSCCSSCCO)O |

Canonical SMILES |

C(CSSCCSSCCO)O |

Other CAS No. |

83791-86-0 |

Synonyms |

ADA 202-718 ADA-202-718 ethylene-2,2'-bis(dithio)bis(ethanol) |

Origin of Product |

United States |

Scientific Research Applications

Immunological Applications

Ethylene-2,2'-bis(dithio)bis(ethanol) has been extensively studied for its immunostimulatory properties. It has shown potential in enhancing immune responses, particularly in the proliferation of lymphocytes.

Key Findings

- Lymphocyte Proliferation : Studies indicate that in vitro exposure to this compound can enhance the proliferation of human lymphocytes when stimulated by lectins or alloantigens .

- Natural Killer Cell Activity : The compound has been shown to increase natural killer (NK) cell activity both in vitro and in vivo. This suggests its potential use in immunotherapy to boost the body's ability to combat tumors .

Biochemical Applications

Ethylene-2,2'-bis(dithio)bis(ethanol) serves as an important intermediate in various biochemical syntheses.

Synthesis and Reactions

- It is utilized as a reagent in the synthesis of other compounds due to its unique disulfide structure, which can participate in redox reactions .

- The compound can act as a reducing agent, facilitating the conversion of other chemical species.

Case Study 1: Immunostimulatory Effects

A study evaluated the effects of Ethylene-2,2'-bis(dithio)bis(ethanol) on murine spleen cells. Results demonstrated that the compound significantly stimulated the proliferation of these cells and enhanced the mixed lymphocyte reaction, indicating its potential for developing vaccines or immunotherapies .

Case Study 2: Toxicological Assessment

In a repeated dose toxicity study on rats, no significant adverse effects were observed at doses up to 500 mg/kg body weight per day. However, higher doses resulted in observable clinical signs such as reduced spontaneous activity. This highlights the importance of dose management when considering therapeutic applications.

Comparative Applications Table

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with Disulfide Bonds

2-Hydroxyethyl Disulfide (HEDS)

- Formula : C₄H₁₀O₂S₂ | MW : 154.25 g/mol

- Structure : Simpler disulfide with two hydroxyethyl (-CH₂CH₂OH) groups directly linked via a disulfide (-S-S-), lacking the ethylene bridge .

- Comparison :

- Solubility : Similar polar solvent compatibility but may exhibit lower viscosity due to smaller size.

- Reactivity : Shares redox activity but lacks the ethylene bridge, reducing steric hindrance in thiol interactions.

- Biological Activity : Both compounds stimulate lymphocyte proliferation, but HEDS may have faster kinetics due to structural simplicity .

Dithio bis(succinimidylpropionate) (DSP)

- Formula : C₁₄H₁₈N₂O₈S₂ | MW : 406.43 g/mol

- Structure : Contains disulfide bonds but with succinimidyl esters for amine-reactive crosslinking .

- Comparison: Application: DSP is used for protein crosslinking in bioconjugation, whereas Ethylene-2,2'-bis(dithio)bis(ethanol) focuses on redox modulation . Reactivity: DSP’s NHS esters enable irreversible amine binding, unlike the reversible disulfide exchange in Ethylene-2,2'-bis(dithio)bis(ethanol) .

Ethylene-Bridged Analogs with Different Functional Groups

2,2'-Ethylenedioxy Bis(Ethanol)

- Formula : C₆H₁₄O₄ | MW : 150.17 g/mol

- Structure : Ethylene bridge with ether (-O-) linkages and terminal hydroxyl groups .

- Comparison: Solubility: Highly soluble in water and ethanol, similar to the dithio analog, but lacks sulfur-based hydrophobicity . Application: Used in industrial polymers and surfactants, contrasting with the biological focus of Ethylene-2,2'-bis(dithio)bis(ethanol) .

2,2'-(Ethylenediimino)diethanol

- Formula : C₆H₁₆N₂O₂ | MW : 148.20 g/mol

- Structure : Ethylene bridge with amine (-NH-) linkages and terminal hydroxyl groups .

- Comparison: Reactivity: Amine groups enable chelation and pH-dependent behavior, unlike the redox-active dithio compound . Application: Used in chelating agents and corrosion inhibitors, diverging from immunomodulatory roles .

Comparative Data Table

Research Findings and Functional Insights

- Redox Activity: Ethylene-2,2'-bis(dithio)bis(ethanol)’s disulfide bond allows reversible interactions with thiols (e.g., glutathione), making it useful in oxidative stress studies . In contrast, DSP’s NHS esters form stable amide bonds, ideal for irreversible crosslinking .

- Industrial vs. Biomedical Use: Ethylene-dioxy and -diimino analogs lack redox activity but excel in non-biological applications like polymer synthesis .

Q & A

Q. What are the key structural and physicochemical properties of Ethylene-2,2'-bis(dithio)bis(ethanol)?

Methodological Answer: The compound is characterized by its disulfide-bridged ethylene backbone with hydroxyl groups. Key properties include:

Structural confirmation requires techniques like NMR (¹H/¹³C), FT-IR (S–S and O–H stretching), and mass spectrometry. For standardized data, consult the NIST Chemistry WebBook .

Q. How is Ethylene-2,2'-bis(dithio)bis(ethanol) synthesized and purified for laboratory use?

Methodological Answer: A common protocol involves reacting 2-mercaptoethanol with ethylene dihalides under alkaline conditions. For example:

Dissolve 2-mercaptoethanol in NaOH solution (pH > 10).

Add 1,2-dibromoethane dropwise at 60°C with stirring.

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol).

Q. What experimental models are used to study the immunomodulatory effects of Ethylene-2,2'-bis(dithio)bis(ethanol)?

Methodological Answer: Murine splenocyte and thymocyte assays are standard:

Spleen cell isolation : Harvest spleen from BALB/c mice, lyse red blood cells, and culture in RPMI-1640 + 10% FBS.

Treatment : Add compound at 10–100 µM. Include controls (e.g., concanavalin A for mitogen response).

Proliferation assay : Measure via ³H-thymidine incorporation after 72 hours .

Key Findings:

Q. How does Ethylene-2,2'-bis(dithio)bis(ethanol) influence oxidative stress markers in cellular models?

Methodological Answer: Assess using intracellular glutathione (GSH) and reactive oxygen species (ROS) assays:

Cell lines : Jurkat T-cells or primary hepatocytes.

Treatment : Expose cells to 25–100 µM compound for 24h.

GSH measurement : Use DTNB (Ellman’s reagent) at 412 nm.

ROS detection : Load cells with DCFH-DA, measure fluorescence (Ex/Em: 485/535 nm).

Data Interpretation:

Q. What advanced analytical methods are recommended for quantifying Ethylene-2,2'-bis(dithio)bis(ethanol) in environmental samples?

Methodological Answer: Use LC-MS/MS with derivatization:

Sample prep : Extract water/soil samples with acetonitrile, concentrate via SPE (C18 cartridges).

Derivatization : React with iodoacetamide to stabilize disulfide bonds.

LC conditions :

- Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).

- Mobile phase: 0.1% formic acid in water/acetonitrile gradient.

MS detection : ESI+ mode, MRM transitions m/z 183 → 91 (quantifier) and 183 → 65 (qualifier) .

Validation Parameters:

Q. How is Ethylene-2,2'-bis(dithio)bis(ethanol) applied in catalytic degradation of persistent pollutants?

Methodological Answer: The compound acts as a ligand in Fenton-like systems for pollutant breakdown:

Catalyst preparation : Immobilize Fe³⁺ on chitosan beads functionalized with the compound.

Degradation assay : Add catalyst to DDT-contaminated water (pH 3), 30°C, 24h.

Analysis : Monitor DDT → DDD → DDNU metabolites via GC-MS (HP-5MS column) .

Performance Metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.